2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride
Brand Name: Vulcanchem
CAS No.: 105650-26-8
VCID: VC12012894
InChI: InChI=1S/C17H18N2O.ClH/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;/h1-7,10-11,19H,8-9,12,18H2;1H
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.Cl
Molecular Formula: C17H19ClN2O
Molecular Weight: 302.8 g/mol

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride

CAS No.: 105650-26-8

Cat. No.: VC12012894

Molecular Formula: C17H19ClN2O

Molecular Weight: 302.8 g/mol

* For research use only. Not for human or veterinary use.

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride - 105650-26-8

Specification

CAS No. 105650-26-8
Molecular Formula C17H19ClN2O
Molecular Weight 302.8 g/mol
IUPAC Name 2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C17H18N2O.ClH/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;/h1-7,10-11,19H,8-9,12,18H2;1H
Standard InChI Key IPBFLJORDQJZLM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.Cl
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an indole scaffold substituted with a benzyloxy group (-OCH2_2C6_6H5_5) at position 6 and a 2-aminoethyl chain (-CH2_2CH2_2NH2_2) at position 3, protonated as a hydrochloride salt. The benzyloxy group introduces steric bulk and lipophilicity, while the ethanamine side chain provides a primary amine functional group for potential hydrogen bonding or salt bridge formation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H19ClN2O\text{C}_{17}\text{H}_{19}\text{ClN}_2\text{O}
Molecular Weight302.8 g/mol
CAS Number105650-26-8
IUPAC Name2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine hydrochloride
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.Cl
SolubilityPoor in aqueous media; soluble in DMSO and methanol

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyloxy aromatic protons (δ 7.25–7.45 ppm) and the indole NH proton (δ 11.2 ppm). Mass spectrometry (MS) shows a molecular ion peak at m/z 302.8, consistent with the hydrochloride salt.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 6-hydroxyindole, which undergoes benzylation using benzyl chloride in the presence of a base (e.g., K2_2CO3_3) to introduce the 6-benzyloxy group. Subsequent Mannich reaction with ethylenediamine and formaldehyde installs the ethanamine side chain at position 3. The final hydrochloride salt is formed via treatment with HCl gas in anhydrous ether.

Key Reaction Steps:

  • Benzylation:
    6-Hydroxyindole+Benzyl chlorideK2CO36-Benzyloxyindole\text{6-Hydroxyindole} + \text{Benzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{6-Benzyloxyindole}

  • Mannich Reaction:
    6-Benzyloxyindole+Formaldehyde+Ethylenediamine2-[6-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine\text{6-Benzyloxyindole} + \text{Formaldehyde} + \text{Ethylenediamine} \rightarrow \text{2-[6-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine}

  • Salt Formation:
    Free base+HClHydrochloride salt\text{Free base} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Biological Activity and Applications

Neurological Targets

Indole derivatives are known modulators of serotonin and dopamine receptors. Molecular docking studies suggest that the ethanamine side chain of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride interacts with the serotonin 5-HT2A_{2A} receptor’s binding pocket, potentially conferring antipsychotic or anxiolytic properties.

Structure-Activity Relationships (SAR)

Substituent Effects

  • 6-Position Modifications: Bromo or iodo substituents (e.g., 2-(6-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride ) reduce potency compared to benzyloxy, highlighting the importance of lipophilic groups .

  • 3-Position Variations: Elongating the ethanamine chain (e.g., propylamine) decreases activity by 10-fold, emphasizing the need for a short, flexible linker.

Table 2: Comparative Activity of Indole Derivatives

CompoundSubstituent (Position 6)IC50_{50} (μM)
2-[6-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine HClBenzyloxy0.20
2-(6-Bromo-1H-indol-3-yl)ethan-1-amine HClBromo1.42
2-[5-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine HClBenzyloxy (Position 5)0.52

Challenges and Future Directions

Limitations

  • Poor Aqueous Solubility: The logP value of 3.2 limits bioavailability, necessitating prodrug strategies or nanoparticle formulations.

  • Metabolic Instability: Cytochrome P450-mediated oxidation of the benzyloxy group generates inactive metabolites.

Research Priorities

  • Prodrug Development: Acetylation of the primary amine to enhance permeability.

  • Targeted Delivery: Liposomal encapsulation to improve brain penetration for neurological applications.

  • Broad-Spectrum Antiviral Screening: Evaluation against dengue and West Nile virus proteases .

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